4-Iodo-1-methyl-1,2-dihydropyridine-3-carboxamide
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Overview
Description
4-Iodo-1-methyl-1,2-dihydropyridine-3-carboxamide is a heterocyclic organic compound that contains an iodine atom, a methyl group, and a carboxamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methyl-1,2-dihydropyridine-3-carboxamide typically involves the iodination of a pyridine derivative followed by the introduction of the carboxamide group. One common method is the reaction of 4-iodo-1-methyl-2H-pyridine with an appropriate amide reagent under suitable conditions. The reaction may require the use of a catalyst and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes followed by purification steps to isolate the desired compound. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methyl-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
4-Iodo-1-methyl-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its interactions with biological targets and potential therapeutic effects.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Iodo-1-methyl-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The iodine atom and carboxamide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-methyl-2H-pyridine-3-carboxamide
- 4-bromo-1-methyl-2H-pyridine-3-carboxamide
- 4-fluoro-1-methyl-2H-pyridine-3-carboxamide
Uniqueness
4-Iodo-1-methyl-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-iodo-1-methyl-2H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O/c1-10-3-2-6(8)5(4-10)7(9)11/h2-3H,4H2,1H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGQBXXNIMOCOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=C(C=C1)I)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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